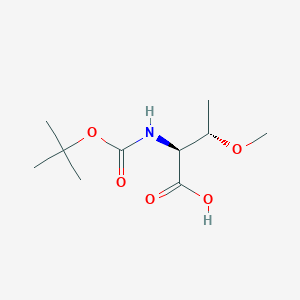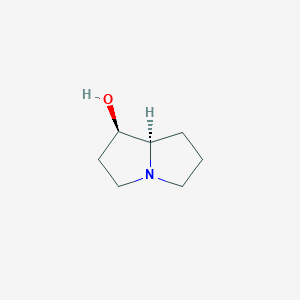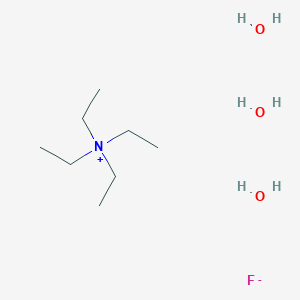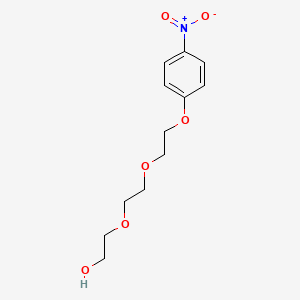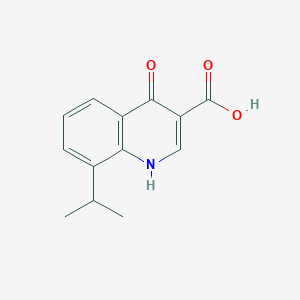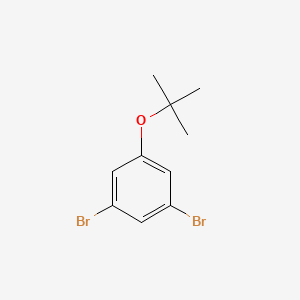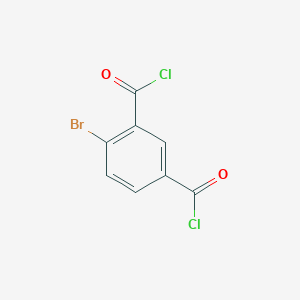
4-Bromoisophthaloyl dichloride
Descripción general
Descripción
Synthesis Analysis
4-Bromoisophthaloyl dichloride is synthesized by the reaction of 4-bromo-1,2-phenylenediamine with phthalic anhydride and phosphorus oxychloride under reflux conditions. This reaction leads to the formation of 4-amino-3,5-dibromobenzamide, which is then treated with thionyl chloride to produce 4-bromo-3,5-dibromo-N-(2-chloroacetyl)benzamide.Molecular Structure Analysis
The molecular structure of 4-Bromoisophthaloyl dichloride is analyzed using various spectroscopic methods, such as nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS).Chemical Reactions Analysis
The main area of application of these acid dichlorides is the synthesis of the initial materials used in fabricating aramid fibers . They are used in the synthesis of numerous products: corrosion inhibitors, anticancer and antibacterial compounds, fluorescent polymers, antioxidants for natural rubber, complexing agents for the selective extraction of heavy metal ions from aqueous solutions .Physical And Chemical Properties Analysis
4-Bromoisophthaloyl dichloride is a white to yellow crystalline powder with a molecular weight of 463.99 g/mol. It is soluble in acetone and chloroform but insoluble in water. This compound has a melting point of 250-252°C and a boiling point of approximately 386°C.Aplicaciones Científicas De Investigación
Halogen Bonding in Macrocycles
The reaction of isophthaloyl dichloride with bromo-substituted compounds leads to the formation of macrocyclic structures. These structures exhibit halogen bonding, which is significant in the supramolecular assembly. The study by Mocilac and Gallagher (2014) in "CrystEngComm" explores this by reacting isophthaloyl dichloride with bromo-substituted pyridine and pyrimidine, resulting in trezimide and tennimide macrocycles (Mocilac & Gallagher, 2014).
Synthesis of Bromo-substituted Compounds
Luo Qun-li (2011) discusses a synthesis method involving 2-bromoisophthaloyl dichloride, which is used to synthesize 2,6-bis(2-bromoacetyl) bromobenzene via diazomethane reaction. This process features a concise synthesis route and mild reaction conditions, highlighting the utility of 2-bromoisophthaloyl dichloride in organic synthesis (Luo, 2011).
Electrophilic Bromination
In a study on electrophilic cobromination of alkenes and bromination of activated arenes, bromodichloroisocyanuric acid was found effective for regioselective electrophilic bromination. This study by Almeida, Esteves, and Mattos (2007) in "Synlett" demonstrates the relevance of bromo-dichloro derivatives in electrophilic bromination processes (Almeida, Esteves, & Mattos, 2007).
Bromine Isophthalic Acid in CdII-Based Frameworks
Tang et al. (2016) investigated the coordination characteristics of 4-bromoisophthalic acid in CdII-based frameworks, leading to diverse three-dimensional coordination complexes. This study, published in the "Journal of Solid State Chemistry," showcases the versatility of bromine-substituted isophthalic acids in constructing varied molecular architectures (Tang et al., 2016).
Bromophenol Transformation in Chlorination
Research by Xiang et al. (2020) in "Chemosphere" explores the transformation of bromophenols, such as 2,4-dibromophenol, during the chlorination process. This study provides insights into the environmental fate of bromophenols in water treatment and disinfection processes (Xiang et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromobenzene-1,3-dicarbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2O2/c9-6-2-1-4(7(10)12)3-5(6)8(11)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEOVNVYIVMELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisophthaloyl dichloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



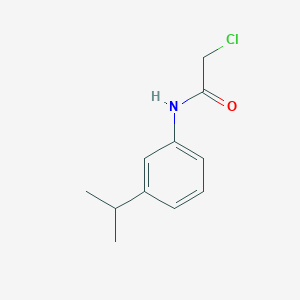
![2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3147736.png)



